REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1>C(O)(=O)C>[Br:1][C:10]1[CH:9]=[C:8]([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)[CH:7]=[CH:6][C:5]=1[O:4][CH3:3]
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Name
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|
Quantity
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26 g
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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13.6 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C1=CC=NC=C1
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture is then evaporated to dryness under reduced pressure
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Type
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ADDITION
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Details
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the residue is treated with aqueous ammonia (400 mL of 6M)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts are dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
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Details
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to yield the crude product which
|
Type
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CUSTOM
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Details
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is purified by chromatography (silica gel, 95% t-butylmethyl ether/4.5% methanol/0.5% aqueous NH3(25%))
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Type
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CUSTOM
|
Details
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recrystallised from ether-cyclohexane
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=C(C=CC1OC)C1=CC=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |